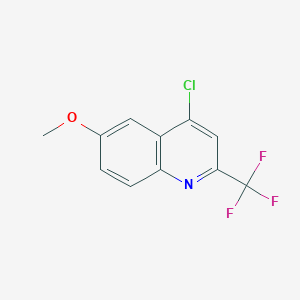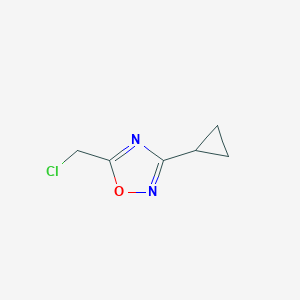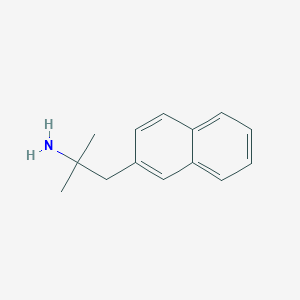
2-氨基-2-(2,3-二氢-1H-茚-1-基)乙酸
描述
“2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid”, also known as DL-2-Indanylglycine, is an organic compound with the molecular formula C11H13NO2 . It is commonly used as a synthetic intermediate in the production of various amino acid-based drugs .
Synthesis Analysis
The synthesis of DL-2-Indanylglycine involves a condensation reaction between 2,3-dihydro-1H-inden-2-aldehyde and glycine to produce a precursor. This precursor is then reduced and purified through crystallization to yield DL-2-Indanylglycine .
Molecular Structure Analysis
The molecular structure of “2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is characterized by a 2,3-dihydro-1H-inden-2-yl group attached to an amino acid moiety. The InChI code for this compound is 1S/C9H12NO3P.ClH/c10-9 (14 (11,12)13)5-7-3-1-2-4-8 (7)6-9;/h1-4H,5-6,10H2, (H2,11,12,13);1H .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.23 . It is predicted to have a density of 1.254±0.06 g/cm3 and a boiling point of 372.9±25.0 °C .
科学研究应用
- Field : Medicinal Chemistry
- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Electrochemistry
- Application : The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues .
- Methods : 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
- Results : The electrochemical synthesis resulted in good to high overall yields (65–90%) of 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives .
Antibacterial and Antifungal Studies
Biological Potential of Indole Derivatives
Electrochemical Synthesis
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Medicinal Chemistry
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- Methods : Various scaffolds of 1, 3-diazole have been synthesized for screening different pharmacological activities .
- Results : Derivatives of 1, 3-diazole have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Indole Derivatives
Biological Potential of Indole Derivatives
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Medicinal Chemistry
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- Methods : Various scaffolds of 1, 3-diazole have been synthesized for screening different pharmacological activities .
- Results : Derivatives of 1, 3-diazole have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Indole Derivatives
Biological Potential of Indole Derivatives
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
安全和危害
未来方向
属性
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYGFYEVSZTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619012 | |
| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
CAS RN |
179185-78-5 | |
| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
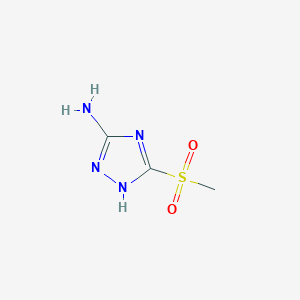
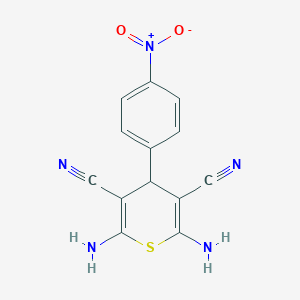
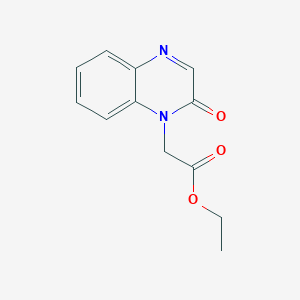
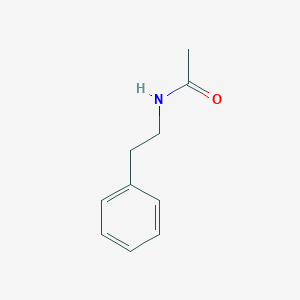
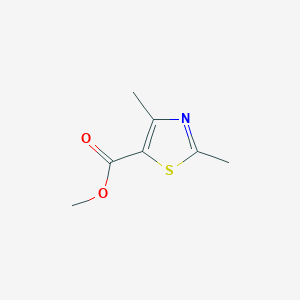
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
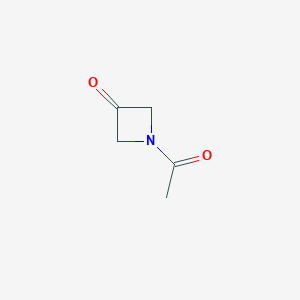
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
